Enantiomeric Purity as a Key Differentiator for (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide
The (S)-enantiomer offers a defined stereochemical entity, unlike the commercially unavailable or difficult-to-source (R)-enantiomer or racemic mixture. For lead optimization workflows requiring a specific enantiomer of the final drug candidate, starting with a chiral building block eliminates the need for costly and time-consuming chiral chromatography at later stages [1]. The (S)-configuration is confirmed by manufacturers like Leyan, which specifies a purity of 98% for this chiral compound .
| Evidence Dimension | Enantiomeric Purity & Commercial Availability |
|---|---|
| Target Compound Data | (S)-enantiomer, purity 98% (Leyan) , 95% (AKSci) ; commercially available from multiple vendors. |
| Comparator Or Baseline | (R)-enantiomer (CAS not found): Not listed as commercially available from major vendors. Racemic mixture (CAS not found): Not listed as commercially available. |
| Quantified Difference | The (S)-enantiomer is the only single enantiomer form readily available, eliminating the need for in-house chiral separation. |
| Conditions | Vendor inventory and datasheet analysis. |
Why This Matters
Procuring the (S)-enantiomer directly saves development time and cost by eliminating a chiral resolution step, while ensuring stereochemical consistency across synthesis batches.
- [1] Preparative chiral HPLC separation of racemic hits and absolute stereochemistry assignment. Figure 3. PMC. Illustrates the general necessity and cost of chiral separation when a single enantiomer is not available. View Source
